
1-(3-Methoxy-1-propynyl)-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-1-propynyl)-1-cyclopentene, also known as MPP+, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic compound that has been shown to have a specific affinity for dopaminergic neurons, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease.
作用機序
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is oxidized by MAO-B to form a highly reactive intermediate that can damage cellular components such as mitochondria and DNA. The damage to dopaminergic neurons leads to a loss of dopamine production and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has been shown to have a specific affinity for dopaminergic neurons, leading to selective damage to these cells. The loss of dopamine production in the substantia nigra leads to the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has also been shown to induce oxidative stress and damage to cellular components such as mitochondria and DNA.
実験室実験の利点と制限
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a valuable tool for studying the mechanisms of Parkinson's disease and the role of environmental toxins in its development. Its selective toxicity to dopaminergic neurons allows for the study of the specific mechanisms of neurodegeneration in Parkinson's disease. However, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a highly toxic compound and must be handled with care. Its use in animal models requires strict safety protocols to minimize the risk of exposure to researchers.
将来の方向性
Future research on 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ should focus on the development of new animal models for Parkinson's disease that more closely mimic the disease in humans. This would allow for a better understanding of the mechanisms of neurodegeneration in Parkinson's disease and the development of new treatments. Additionally, new compounds that selectively target dopaminergic neurons could be developed based on the structure of 1-(3-Methoxy-1-propynyl)-1-cyclopentene+. These compounds could be used to study the mechanisms of neurodegeneration in Parkinson's disease and to develop new treatments.
合成法
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that is found in some illicit drugs. MPTP is oxidized to 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ can also be synthesized chemically by reacting 1-methyl-4-phenylpyridinium with propargyl alcohol.
科学的研究の応用
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is primarily used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is also used to study the role of environmental toxins in the development of Parkinson's disease.
特性
CAS番号 |
183786-50-7 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
1-(3-methoxyprop-1-ynyl)cyclopentene |
InChI |
InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3 |
InChIキー |
BLUYVCPPRPPUDU-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CCCC1 |
正規SMILES |
COCC#CC1=CCCC1 |
同義語 |
Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

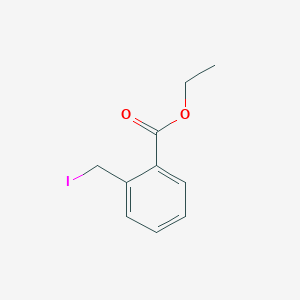
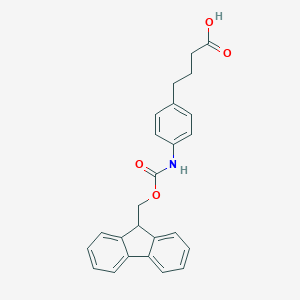
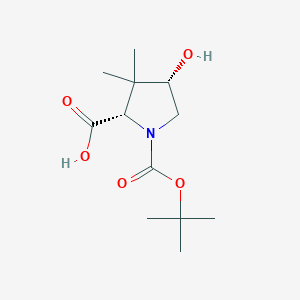
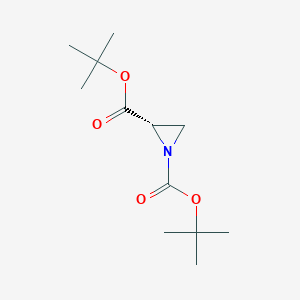
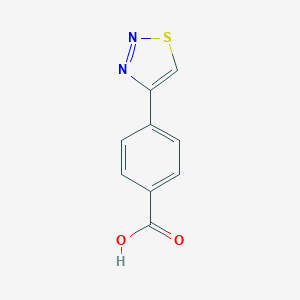

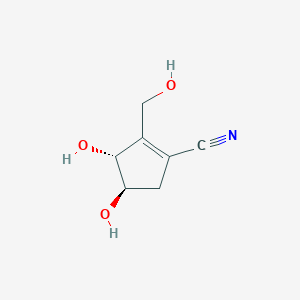
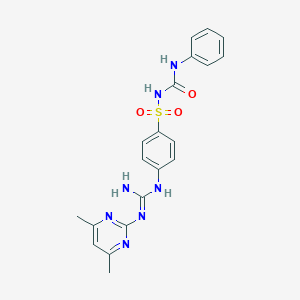

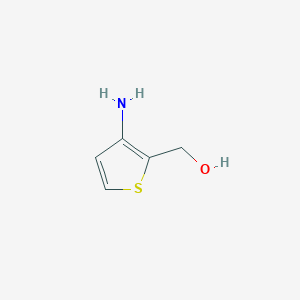
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)